2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide features a dihydropyridinone core substituted with a benzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 3-ethylphenyl group. While specific pharmacological data are unavailable, its structural features align with compounds under investigation for therapeutic applications .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-18-9-8-10-19(14-18)24-21(26)15-25-17(3)13-16(2)22(23(25)27)30(28,29)20-11-6-5-7-12-20/h5-14H,4,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQMCGXBTVPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group may yield sulfonic acids, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The target compound shares a dihydropyridinone core with several analogues, but differences in substituents critically influence physicochemical and pharmacological properties. Key comparisons include:
BB02387
- Structure : 2-[3-(4-Bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide .
- Key Differences: Sulfonyl Group: 4-Bromobenzenesulfonyl vs. unsubstituted benzenesulfonyl in the target. Acetamide Substituent: 3-(Methylsulfanyl)phenyl vs. 3-ethylphenyl. The sulfur atom in methylsulfanyl may participate in hydrogen bonding or hydrophobic interactions, while the ethyl group increases lipophilicity.
- Molecular Weight : 521.45 g/mol (C₂₂H₂₁BrN₂O₄S₂).
G744-0374
- Structure : N-(2-Methoxy-5-methylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide .
- Key Differences :
- Core Substituent : Oxadiazole ring with 4-methoxyphenyl replaces the benzenesulfonyl group. This substitution reduces electron-withdrawing effects but may enhance π-π stacking or solubility.
- Acetamide Substituent : 2-Methoxy-5-methylphenyl vs. 3-ethylphenyl. Methoxy groups improve solubility but reduce membrane permeability compared to ethyl.
- Molecular Weight : 486.51 g/mol (C₂₆H₂₆N₄O₅).
Physicochemical and Pharmacological Implications
Electronic Effects
- In contrast, the 4-bromobenzenesulfonyl group in BB02387 adds steric hindrance and polarizability, which may enhance selectivity for certain targets .
- G744-0374 ’s oxadiazole ring introduces a heterocyclic motif capable of hydrogen bonding and dipole interactions, favoring solubility but possibly reducing metabolic stability .
Lipophilicity and Bioavailability
- The 3-ethylphenyl substituent in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. G744-0374’s methoxy groups (logP ~2.2) prioritize solubility, which may limit CNS penetration .
Crystallographic and Stability Considerations
Crystallographic data for such compounds are often refined using programs like SHELXL , ensuring accurate structural validation . The benzenesulfonyl group in the target compound may form hydrogen bonds (e.g., S=O···H-N) influencing crystal packing and stability, as observed in similar sulfonamide-containing structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
